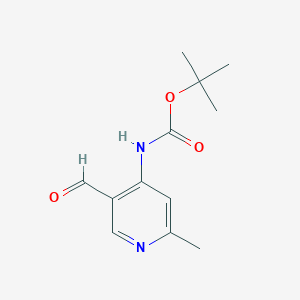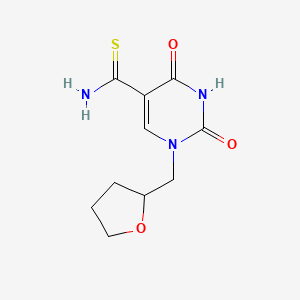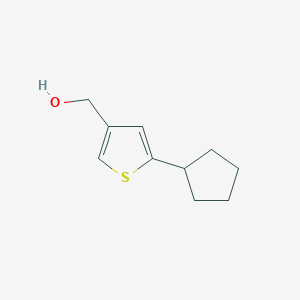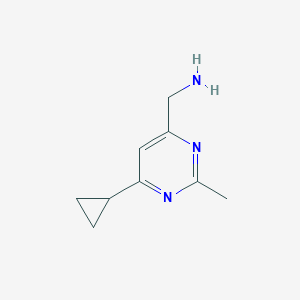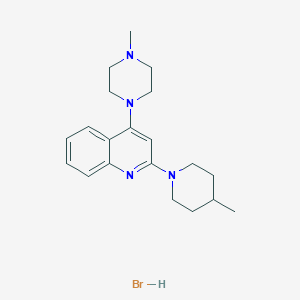
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with piperazine and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of piperazine and piperidine substituents. The final step involves the formation of the hydrobromide salt.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperazine and Piperidine: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the piperazine and piperidine groups. This step requires the use of appropriate alkylating agents and bases to facilitate the substitution.
Formation of Hydrobromide Salt: The final compound is obtained by treating the substituted quinoline with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of cellular processes and interactions.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The quinoline core may also play a role in the compound’s activity by interacting with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the piperidine substituent, which may affect its biological activity.
2-(4-Methylpiperidin-1-yl)quinoline: Lacks the piperazine substituent, which may influence its binding properties.
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline: The free base form of the compound without the hydrobromide salt.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both piperazine and piperidine groups, which may enhance its binding affinity and specificity for molecular targets. The hydrobromide salt form may also improve its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C20H29BrN4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C20H28N4.BrH/c1-16-7-9-24(10-8-16)20-15-19(23-13-11-22(2)12-14-23)17-5-3-4-6-18(17)21-20;/h3-6,15-16H,7-14H2,1-2H3;1H |
InChI Key |
STLHWFCDHDHSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
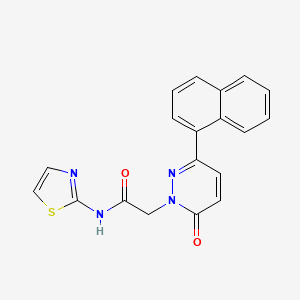
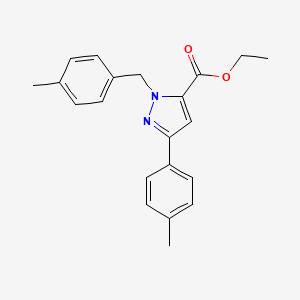
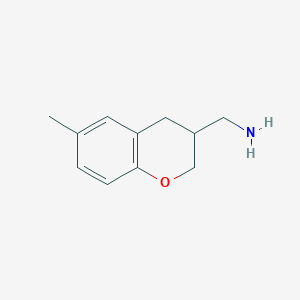
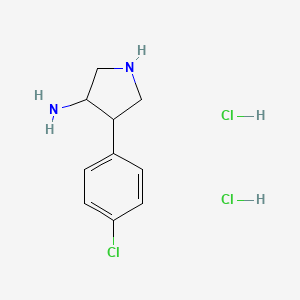

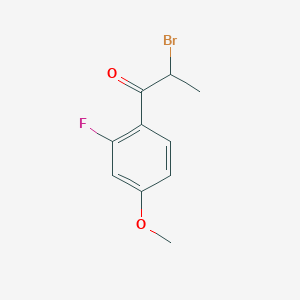
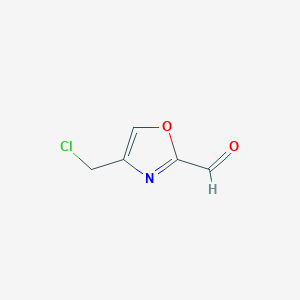
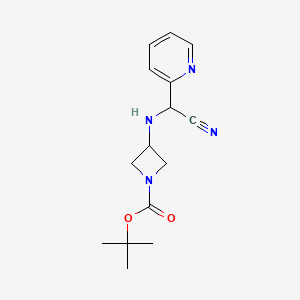
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
